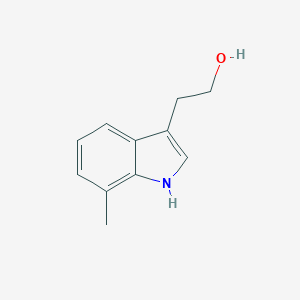

2-(7-Methyl-1H-indol-3-YL)ethanol

Descripción general

Descripción

2-(7-Methyl-1H-indol-3-YL)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

2-(7-Methyl-1H-indol-3-YL)ethanol is a metabolite formed in the liver after disulfiram treatment . It is also a secondary product of alcoholic fermentation . Indole derivatives, including this compound, are involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

It is known that indole derivatives, including this compound, are important types of molecules and natural products that play a main role in cell biology .

Result of Action

Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism and the immune response . They show good therapeutic prospects .

Actividad Biológica

2-(7-Methyl-1H-indol-3-YL)ethanol is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The compound can be synthesized through various methods involving indole derivatives. Typically, it is formed by the reaction of 7-methylindole with ethylene oxide or similar reagents under controlled conditions. The synthesis process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.5 to 2.0 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 1.5 |

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. In vitro studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

Antioxidant Activity

The compound has demonstrated antioxidant activity through various assays, including DPPH radical scavenging and FRAP assays. It effectively reduces oxidative stress markers, suggesting potential protective effects against oxidative damage.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- COX Inhibition : By inhibiting COX-1 and COX-2 enzymes, the compound reduces inflammation and pain.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.

- Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, making it a promising candidate for treating infections associated with biofilm-producing bacteria .

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, rats treated with this compound showed a significant decrease in inflammatory markers compared to control groups. The ulcer index was notably lower in pre-treated groups, indicating gastroprotective effects alongside its anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-(7-Methyl-1H-indol-3-YL)ethanol serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful in the development of complex molecules. The compound can be utilized in synthesizing other indole derivatives, which are important in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, potentially interfering with quorum sensing mechanisms that regulate bacterial communication and virulence.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

The compound's potential therapeutic applications are being explored, particularly in drug discovery. Its ability to interact with biological targets opens avenues for developing new medications aimed at treating infections and cancer. The indole structure is known for its bioactivity, and modifications such as those seen in this compound may enhance efficacy and selectivity.

Agricultural Applications

In agricultural chemistry, this compound can be utilized in developing new agrochemicals. Its role in modulating plant growth and defense mechanisms against pathogens positions it as a candidate for enhancing crop resilience and yield.

Case Study 1: Antimicrobial Mechanisms

A study investigated the effects of this compound on Escherichia coli. The findings indicated that this compound disrupts the quorum sensing system, reducing biofilm formation and virulence factor production. This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Apoptosis

In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways, highlighting its therapeutic potential against malignancies.

Biochemical Mechanism

The compound interacts with various enzymes and receptors within biological systems, influencing metabolic pathways related to tryptophan metabolism and signaling pathways involved in cell growth and differentiation. Its ability to modulate these pathways underlines its significance in both medicinal and agricultural contexts.

Propiedades

IUPAC Name |

2-(7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-3-2-4-10-9(5-6-13)7-12-11(8)10/h2-4,7,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZBKPDQVCRMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.